molecular formula C5H9N B12961718 (2S)-Pent-4-yn-2-amine

(2S)-Pent-4-yn-2-amine

Cat. No.: B12961718
M. Wt: 83.13 g/mol
InChI Key: ATNZRYIKSXYJKY-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Pent-4-yn-2-amine is an organic compound with the molecular formula C5H9N. It is a chiral amine with an alkyne functional group, making it an interesting molecule for various chemical reactions and applications. The compound’s structure consists of a five-carbon chain with an amine group attached to the second carbon and a triple bond between the fourth and fifth carbons.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-Pent-4-yn-2-amine can be synthesized through several methods. One common approach involves the alkylation of propargylamine with a suitable electrophile. Another method includes the reduction of the corresponding nitrile or imine precursor. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran or dimethyl sulfoxide.

Industrial Production Methods

In an industrial setting, (S)-Pent-4-yn-2-amine can be produced through catalytic hydrogenation of the corresponding nitrile or imine. This process often employs metal catalysts such as palladium or nickel under high pressure and temperature conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Pent-4-yn-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding nitrile or imine.

    Reduction: It can be reduced to form the corresponding alkane or alkene.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

    Oxidation: The major products include nitriles and imines.

    Reduction: The major products are alkanes and alkenes.

    Substitution: The products vary depending on the electrophile used, resulting in a wide range of substituted amines.

Scientific Research Applications

(S)-Pent-4-yn-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which (S)-Pent-4-yn-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates and other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-Pent-4-yn-2-amine: The enantiomer of (S)-Pent-4-yn-2-amine, with similar chemical properties but different biological activity.

    Propargylamine: A simpler alkyne amine with a shorter carbon chain.

    Pent-4-yn-1-amine: An isomer with the amine group attached to the first carbon instead of the second.

Uniqueness

(S)-Pent-4-yn-2-amine is unique due to its chiral nature and the presence of both an amine and an alkyne functional group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

IUPAC Name

(2S)-pent-4-yn-2-amine

InChI

InChI=1S/C5H9N/c1-3-4-5(2)6/h1,5H,4,6H2,2H3/t5-/m0/s1

InChI Key

ATNZRYIKSXYJKY-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](CC#C)N

Canonical SMILES

CC(CC#C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.